6-Dehydroxy 6-Oxo Faropenem-d4
Description
Properties
Molecular Formula |
C₁₂H₉D₄NO₅S |
|---|---|
Molecular Weight |
287.32 |
Synonyms |
(5R,6S)-6-Acetyl-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d4; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of 6 Dehydroxy 6 Oxo Faropenem D4
Retrosynthetic Analysis of the 6-Dehydroxy 6-Oxo Faropenem (B194159) Core Structure
A retrosynthetic analysis of the 6-Dehydroxy 6-Oxo Faropenem core provides a roadmap for its synthesis. The primary disconnection of the target molecule reveals two key building blocks: a functionalized azetidin-2-one (B1220530) ring and a substituted thiazoline (B8809763) ring precursor. This approach simplifies the complex bicyclic penem (B1263517) structure into more readily synthesizable intermediates. mdpi.comwarwick.ac.uk
The penem ring system is envisioned to be formed via an intramolecular Wittig-type cyclization. portico.orgnewdrugapprovals.orgresearchgate.net This key step involves a phosphorane intermediate, which is in turn derived from the coupling of the azetidinone moiety with a side chain containing the necessary components for the thiazoline ring. The 6-oxo functionality is a significant modification from faropenem and its introduction is a critical consideration in the synthetic design.
Further disconnection of the azetidinone intermediate points towards simpler, commercially available precursors. The stereochemistry at positions 5 and the C6 side chain is crucial and must be established early in the synthesis, often employing chiral starting materials or stereoselective reactions. nih.govresearchgate.net The tetrahydrofuran (B95107) side chain, a characteristic feature of faropenem, is introduced via coupling with a suitable derivative of (R)-(+)-2-tetrahydrofuroic acid.
Targeted Synthesis Pathways for 6-Dehydroxy 6-Oxo Faropenem
A plausible synthetic route commences with a commercially available azetidinone precursor, such as (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone. newdrugapprovals.orggoogle.com This intermediate already possesses the correct stereochemistry at two of the chiral centers. The synthesis proceeds through the following key stages:
Side Chain Introduction: The acetoxy group at C4 of the azetidinone is displaced with a sulfur nucleophile derived from (R)-(+)-thiotetrahydrofuran-2-carboxylic acid. google.compatsnap.com
Acylation: The nitrogen of the azetidinone is acylated, for instance with an allyl oxalyl chloride, to introduce the carbon framework necessary for the thiazoline ring. newdrugapprovals.org
Intramolecular Cyclization: An intramolecular Wittig reaction is employed to form the penem ring. This is a crucial step that establishes the bicyclic core of the molecule. portico.orgnewdrugapprovals.org
Modification at C6: The hydroxyl group of the C6 side chain is oxidized to a ketone to yield the 6-oxo functionality. This transformation can be achieved using various oxidizing agents.
Deprotection: Finally, any protecting groups are removed to yield the target 6-Dehydroxy 6-Oxo Faropenem.
Stereoselective Synthesis Approaches
Maintaining the correct stereochemistry throughout the synthesis is paramount for the biological activity of the final compound. The stereocenters at C5 and on the hydroxyethyl (B10761427) side chain of the penem ring are typically established using a chiral pool approach, starting from a precursor with the desired stereochemistry. nih.govresearchgate.net For instance, the use of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone ensures the correct configuration at these centers. researchgate.net
The stereochemistry of the tetrahydrofuran ring is introduced by using the enantiomerically pure (R)-(+)-2-tetrahydrofuroic acid or its derivatives. The stereoselectivity of the reactions is monitored at each step using techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical to maximize the yield and purity of each synthetic step and the final product. Key reactions, such as the intramolecular Wittig cyclization, are particularly sensitive to the choice of solvent, temperature, and base. numberanalytics.comcollegedunia.comnih.govresearchgate.netresearchgate.net For example, the choice of phosphine (B1218219) and the reaction temperature can influence the efficiency of the cyclization and the formation of byproducts. portico.orgnewdrugapprovals.org
Purification at each stage is essential to remove unreacted starting materials, reagents, and side products. Common purification techniques include column chromatography, crystallization, and preparative high-performance liquid chromatography (HPLC). The final product is rigorously purified to meet the high standards required for analytical and research purposes.
Deuterium (B1214612) Labeling Methodologies for Faropenem Derivatives
The introduction of deuterium atoms into the faropenem scaffold is a key aspect of generating 6-Dehydroxy 6-Oxo Faropenem-d4. Deuterium labeling is often employed in drug metabolism and pharmacokinetic studies to trace the fate of a molecule in a biological system. nih.govnih.govacs.org
Validation of Isotopic Purity and Labeling Efficiency
After the synthesis and purification of this compound, it is crucial to validate its structure and determine the isotopic purity and labeling efficiency. This is achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.orgrsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight of the deuterated compound and to determine the percentage of deuterium incorporation. rsc.org By comparing the mass spectra of the labeled and unlabeled compounds, the number of deuterium atoms incorporated can be accurately determined. acs.orgacs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for determining the exact location of the deuterium atoms within the molecule. In the ¹H NMR spectrum, the absence of signals at specific positions indicates successful deuteration. ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended scientific use.
| Analytical Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight, percentage of deuterium incorporation |
| ¹H Nuclear Magnetic Resonance (NMR) | Location of deuterium atoms (by signal absence) |
| ²H Nuclear Magnetic Resonance (NMR) | Direct detection and location of deuterium atoms |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of penem-class antibiotics and their intermediates, including the deuterated analog this compound, often involves a multi-step approach combining various chromatographic and crystallization techniques. The choice of method depends on the specific properties of the compound at each stage of the synthesis.
A common strategy for the purification of faropenem analogs involves crystallization. google.com For instance, a method for purifying faropenem sodium hydrate (B1144303) involves dissolving the crude product in a lower alcohol solvent, such as methanol (B129727) or ethanol, at a low temperature, ranging from -20°C to 40°C. google.com This is often followed by treatment with activated carbon to decolorize the solution. google.comsmolecule.com After filtration to remove the carbon, water is added to the filtrate, and the lower alcohol is removed under reduced pressure. google.com The final pure product is then crystallized from a ketone-based insoluble solvent. google.com This low-temperature process is reported to significantly increase the crystallization yield to over 90%. google.com
Another widely adopted method is crystallization from an acetone-water solvent system. smolecule.com The optimal ratio of acetone (B3395972) to water is typically between 3:1 and 4:1. smolecule.com The controlled, dropwise addition of acetone to the aqueous solution of the crude product helps in managing supersaturation, which in turn improves the yield and purity of the crystallized product. smolecule.com
For intermediates and the final product that may contain residual palladium catalysts from coupling reactions, specific purification steps are necessary. acs.org A method has been developed for the efficient removal of palladium impurities from crude faropenem sodium by treating the organic solution with polystyrene-bound 2,4,6-trimercapto-s-triazine (polystyrene-bound TMT). acs.org This process has been shown to dramatically reduce palladium levels from as high as 1500-1600 ppm to less than 10 ppm in the final isolated product. acs.org
High-performance liquid chromatography (HPLC) is a primary analytical technique for assessing the purity of the final product, with specifications often requiring a purity of greater than 99.0%. smolecule.com In the context of deuterated compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial method for both purification and characterization, allowing for the confirmation of the molecular weight and isotopic enrichment of this compound. wur.nltandfonline.com
The purification of synthetic intermediates often involves column chromatography on silica (B1680970) gel. patsnap.com For example, after a reaction, the organic phase can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. patsnap.com The resulting residue can then be purified by column chromatography to isolate the desired intermediate. patsnap.com
The following table summarizes the various purification and isolation techniques that are applicable to the synthesis of this compound and its intermediates.
| Purification Technique | Compound Stage | Details | Reported Efficacy |
| Low-Temperature Crystallization | Final Product | Solvent: Lower alcohols (e.g., methanol, ethanol) and water; Temperature: -20°C to 40°C. google.com | Yields reported to be above 90%. google.com |
| Solvent-Antisolvent Crystallization | Final Product | Solvent System: Acetone-water (3:1 to 4:1 ratio). smolecule.com | Improves yield and purity. smolecule.com |
| Activated Carbon Treatment | Crude Product | 6 grams of activated carbon per 100 grams of crude product, stirred for 1 hour. smolecule.com | Decolorizes and removes certain impurities. smolecule.com |
| Palladium Scavenging | Final Product | Reagent: Polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT). acs.org | Reduces palladium levels to <10 ppm. acs.org |
| Column Chromatography | Intermediates | Stationary Phase: Silica gel; Mobile Phase: Varies based on intermediate polarity (e.g., ethyl acetate (B1210297)/hexanes). patsnap.com | Isolation of pure intermediates. patsnap.com |
| High-Performance Liquid Chromatography (HPLC) | Final Product | Analytical technique for purity assessment. smolecule.com | Purity specification typically >99.0%. smolecule.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Final Product | Characterization and quantification. wur.nltandfonline.com | Confirms molecular weight and isotopic purity. wur.nltandfonline.com |
Advanced Spectroscopic and Chromatographic Characterization of 6 Dehydroxy 6 Oxo Faropenem D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnumberanalytics.comnumberanalytics.comwikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the precise atomic connectivity and stereochemistry of a molecule.
¹H NMR and ¹³C NMR Chemical Shift Assignmentsbiorxiv.orgresearchgate.netrsc.org
The structural confirmation of 6-Dehydroxy 6-Oxo Faropenem-d4 begins with the analysis of its ¹H and ¹³C NMR spectra. The parent compound, Faropenem (B194159), possesses a (5R,6S)-6-[(1R)-1-hydroxyethyl] side chain. ncats.ionih.gov The target molecule, this compound, features two significant structural changes: the replacement of the 6-hydroxyethyl group with a 6-acetyl [-C(=O)CH₃] group, and the incorporation of four deuterium (B1214612) atoms. For the purpose of this analysis, a plausible deuteration pattern is the replacement of the three protons of the acetyl methyl group and the proton at the C5 position of the penem (B1263517) core.
These modifications lead to predictable changes in the NMR spectra compared to the parent Faropenem. In the ¹H NMR spectrum, the signals corresponding to the C5 proton and the acetyl methyl protons would be absent due to deuteration. The chemical environment around the β-lactam ring is significantly altered by the introduction of the C6-oxo group, which induces a downfield shift for any remaining nearby protons.
In the ¹³C NMR spectrum, the carbon signals for the deuterated positions would be observable but would show characteristic changes. A carbon bonded to a single deuterium (C-D) typically appears as a triplet due to spin-spin coupling, while a CD₃ group would show a multiplet, both at a slightly upfield-shifted position compared to their protio-analogues. The C6 carbon signal would shift significantly downfield into the ketone region (~195-205 ppm), and the C5 carbon signal would also be affected by the adjacent carbonyl.
Hypothetical ¹H NMR and ¹³C NMR Data for this compound (Note: This table is illustrative and presents expected values based on the proposed structure. Actual experimental values may vary.)
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Comments |
|---|---|---|---|
| 2 | - | ~165 | Quaternary carbon of the enamine system. |
| 3 | - | ~120 | Olefinic carbon of the penem ring. |
| 5 | Signal Absent (Deuterated) | ~65 (triplet) | C5-D adjacent to two carbonyls. Shift influenced by deuteration and C6-oxo group. |
| 6 | - | ~200 | Ketone carbonyl carbon. |
| 7 | - | ~175 | β-lactam carbonyl carbon. |
| Acetyl Methyl (C=O-CD₃) | Signal Absent (Deuterated) | ~30 (multiplet) | Methyl carbon signal affected by deuteration. |
| THF Ring Protons | ~1.8-4.0 | ~25, ~68, ~75 | Complex multiplets for the tetrahydrofuran (B95107) ring protons and corresponding carbons. |
| Carboxylate (COOH) | - | ~168 | Carboxylic acid carbon. |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. For this compound, COSY would be used to confirm the proton connectivities within the tetrahydrofuran (THF) side chain. The absence of a cross-peak from the C5 position would further support its deuteration.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to assign the ¹³C signals for all proton-bearing carbons, primarily within the THF ring. The carbons at C5 and the acetyl methyl group would not show correlations in this experiment due to the absence of attached protons.
Deuterium NMR for Labeling Position Confirmation
Deuterium (²H) NMR is the ultimate technique for verifying the site and extent of isotopic labeling. numberanalytics.comnumberanalytics.comwikipedia.org A ²H NMR spectrum of this compound would display distinct signals only for the deuterium nuclei. The spectrum is expected to show two peaks: one corresponding to the deuterium at the C5 position and another for the -CD₃ group. wikipedia.org The chemical shift of these peaks would be nearly identical to the shifts of the protons they replaced in the ¹H NMR spectrum, providing unambiguous confirmation of the labeling positions. studymind.co.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determinationnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental composition. For this compound, the proposed molecular formula is C₁₂H₇D₄NO₄S. HRMS analysis would be used to confirm this exact mass, distinguishing it from other potential elemental compositions.
Fragmentation Pattern Analysis (MS/MS) for Structural Insightsnih.govresearchgate.net
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of the target compound) and its fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) provide a fingerprint that reveals details about the molecule's structure.
The fragmentation of the penem core is well-documented and often involves cleavage of the β-lactam ring and the C5-C6 bond. nih.govnih.gov In this compound, the deuterium labels serve as powerful markers.
Fragments containing the C5 position would have a mass increase of 1 Da compared to the unlabeled analogue.
Fragments containing the acetyl group would have a mass increase of 3 Da.
Observing fragments where both labels are present (a mass shift of 4 Da) or where they are separated would allow for a detailed mapping of the fragmentation pathways and further confirm the positions of the deuterium atoms.
Illustrative MS/MS Fragmentation Data
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Deuterium Labels Retained |
|---|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water | d₄ |
| [M+H - CO₂]⁺ | Loss of carbon dioxide from carboxyl group | d₄ | |
| Fragment from C5-C6 cleavage | Thiazole-containing fragment | d₁ (at C5) |
Isotopic Abundance Profiling of Deuterated Compoundnih.govorgchemboulder.com
The presence of isotopes gives rise to a characteristic pattern of peaks in a mass spectrum for any given ion. While natural abundance isotopes (like ¹³C, ¹⁵N, ³⁴S) create small M+1 and M+2 peaks, the intentional incorporation of four deuterium atoms dramatically alters this profile. orgchemboulder.com The mass spectrum of this compound would not show a single molecular ion peak, but rather a cluster of isotopologue peaks corresponding to molecules containing different numbers of deuterium atoms (reflecting the isotopic purity of the sample). nih.govnih.gov
High-resolution mass spectrometry can resolve these different isotopologues. Analyzing the relative intensities of these peaks allows for the precise determination of the isotopic purity and the distribution of the deuterated species (e.g., the percentage of molecules containing three, four, or five deuterium atoms). researchgate.netresearchgate.net This is crucial for its use as an internal standard in quantitative studies.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from its parent compound, other related substances, and potential impurities. These techniques are pivotal for both qualitative identification and quantitative assessment of purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of penem antibiotics like faropenem and its derivatives. ijpcbs.comasm.org The development of a robust HPLC method is critical for achieving accurate and reproducible results.
For faropenem and its related substances, reversed-phase HPLC (RP-HPLC) is the method of choice. ijpcbs.com Method development involves a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths to achieve optimal separation.
Stationary Phase Selection: A C18 column is commonly employed for the analysis of faropenem and its analogues. ijpcbs.comingentaconnect.comscience.gov These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilyl groups, provide a nonpolar stationary phase suitable for the separation of moderately polar compounds like penems. The choice of a specific C18 column, such as an Inertsil C18 (150 mm x 4.6 mm, 5 µm particle size), has been shown to be effective. ijpcbs.com
Mobile Phase Optimization: The mobile phase composition is a critical parameter that is adjusted to achieve the desired retention and resolution. A typical mobile phase for faropenem analysis consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase of phosphate (B84403) buffer and methanol (B129727) in a 55:45 v/v ratio has been successfully used. ijpcbs.com Another approach involves a gradient elution with a mobile phase consisting of 0.2% ammonium (B1175870) acetate (B1210297) and 0.5% formic acid in an aqueous solution and pure acetonitrile (B52724). researchgate.net The pH of the aqueous component is also a key factor; for example, an acetate buffer at pH 3.5 has been used with acetonitrile in a 70:30 v/v ratio. ingentaconnect.com The flow rate is typically set around 1.0 mL/min to 1.3 mL/min. ijpcbs.comingentaconnect.com
Detection: UV detection is commonly used, with the wavelength selected based on the chromophoric properties of the analyte. For faropenem, detection is often carried out at wavelengths such as 247 nm, 316 nm, or 323 nm. ijpcbs.comingentaconnect.comresearchgate.net A photodiode array (PDA) detector can be beneficial as it allows for the acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.net
A validated HPLC method for faropenem demonstrated linearity in the concentration range of 80-600 μg/mL, indicating its suitability for quantitative analysis. ijpcbs.com The stability of beta-lactams in plasma samples has also been assessed using HPLC, showing that many are stable for extended periods when stored at low temperatures. asm.org
Interactive Data Table: HPLC Method Parameters for Faropenem Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm) ijpcbs.com | Lichrospher ODS-3 (250 mm x 4.6 mm, 5 µm) researchgate.net | C18 analytical column (250 mm x 4.6 mm, 5 µm) ingentaconnect.com |
| Mobile Phase | Phosphate buffer:Methanol (55:45 v/v) ijpcbs.com | Gradient: 0.2% Ammonium acetate & 0.5% Formic acid (aq) and Acetonitrile researchgate.net | Acetate buffer (pH 3.5):Acetonitrile (70:30 v/v) ingentaconnect.com |
| Flow Rate | 1.0 mL/min ijpcbs.com | 1.0 mL/min researchgate.net | 1.3 mL/min ingentaconnect.com |
| Detection | UV at 316 nm ijpcbs.com | PDA and ESI-MS researchgate.net | UV-VIS at 323 nm ingentaconnect.com |
| Injection Volume | 10 µL ijpcbs.com | Not specified | 50 µL ingentaconnect.com |
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. nih.govnih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. d-nb.info
For the analysis of beta-lactam antibiotics, including carbapenems, UPLC-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for rapid and sensitive detection. nih.govd-nb.info A UPLC system coupled with a tandem quadrupole detector can provide high selectivity and specificity. nih.gov
Chromatographic Conditions: A common column choice for UPLC analysis of these compounds is a BEH C18 column. nih.govd-nb.info The mobile phase often consists of a gradient of acetonitrile and/or methanol with 0.1% formic acid in water. nih.govd-nb.info A rapid gradient from 5% to 95% of the organic phase can be achieved in as little as 1.5 minutes, with a flow rate of around 1 mL/min. nih.gov The short chromatographic run times, which can be as low as 8 minutes for multiple antibiotics, make UPLC a highly efficient technique for high-throughput analysis. nih.gov
The enhanced resolution of UPLC is particularly beneficial for separating complex mixtures of related substances and degradation products, which is crucial for the purity assessment of this compound. The increased sensitivity of UPLC-MS/MS allows for the detection and quantification of analytes at very low concentrations. nih.govnih.gov
Interactive Data Table: UPLC Method Parameters for Beta-Lactam Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Acquity UPLC BEH C18 (Waters) nih.gov | Reverse-phase BEH C18 (50 x 2.1 mm, 1.7 µm) d-nb.info |
| Mobile Phase | Gradient: 0.1% Formic acid in Acetonitrile and 0.1% Formic acid in Methanol nih.gov | Gradient elution with optimized profiles d-nb.info |
| Flow Rate | 1 mL/min nih.gov | Not specified |
| Run Time | 1.5 min gradient nih.gov | Not specified |
| Detection | Tandem Mass Spectrometry (ESI positive) nih.gov | UPLC-MS/MS (MRM) d-nb.info |
| Injection Volume | 5 µL nih.gov | Not specified |
Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like beta-lactam antibiotics. However, with appropriate derivatization to increase volatility and thermal stability, GC can be employed. nih.govkoreascience.kroup.com
Derivatization: For penicillins, a common derivatization technique is methylation of the carboxylic acid group using diazomethane (B1218177). nih.govoup.com Another approach for beta-lactams involves esterification with reagents like borontrifluoride-methanol complex, followed by N-benzoylation with benzoyl chloride for those without an α-amino group. koreascience.kr These derivatization steps convert the polar functional groups into less polar, more volatile moieties amenable to GC analysis.
GC-MS for Structural Confirmation: When coupled with a mass spectrometer (GC-MS), this technique can be powerful for structural confirmation of the derivatives. koreascience.kr A recently developed method for detecting antibiotic-resistant bacteria utilizes a probe that releases a volatile marker, 2-methyl-3-mercaptofuran (MF), which is then analyzed by headspace solid-phase microextraction coupled with GC-MS. nih.gov
While direct application to this compound is unlikely without derivatization, GC could potentially be used to analyze for specific volatile impurities or degradation products if they are formed during synthesis or storage.
Interactive Data Table: GC Methodologies for Beta-Lactam Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Derivatization | Methylation with diazomethane nih.govoup.com | Esterification with BF3-methanol and N-benzoylation koreascience.kr |
| Column | Methyl silicone fused silica nih.govoup.com | Various silicon polymers (OV-1, OV-101, etc.) on Chromosorb WAW-DMCS koreascience.kr |
| Injection | Split/splitless with programmed temperature vaporization nih.govoup.com | Not specified |
| Detector | Nitrogen-selective thermionic detection nih.govoup.com | Flame photometric detector (FPD) koreascience.krkoreascience.kr or Mass Spectrometer koreascience.kr |
Chiral Purity Determination Methodologies
Faropenem and its analogues contain multiple chiral centers, making the determination of chiral purity a critical aspect of their characterization. The stereochemistry of the molecule is essential for its biological activity. The synthesis of faropenem often starts from chiral precursors like (S)-tetrahydrofuran-2-carboxylic acid to ensure the correct stereoisomer is produced.
Chiral HPLC is the primary technique for determining enantiomeric purity. This involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers.
Chiral Stationary Phases: CSPs based on polysaccharides, such as amylose (B160209) or cellulose (B213188) derivatives, are commonly used for the separation of chiral compounds. For example, a Chiralpak IA column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been shown to be effective for separating the enantiomers of tetrahydrofuran-2-carboxylic acid.
Mobile Phase and Detection: The mobile phase for chiral separations often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase could be Hexane/IPA (90:10) with 0.1% TFA. Detection is usually performed using a UV detector at a wavelength where the compound absorbs, for instance, 254 nm. The goal is to achieve baseline separation (Resolution > 1.5) of the enantiomers.
For this compound, a dedicated chiral HPLC method would need to be developed and validated to ensure the correct stereochemical configuration and to quantify any unwanted stereoisomers. This is crucial as different stereoisomers can have different pharmacological and toxicological profiles.
Metabolic Pathway Elucidation and Enzyme Activity Profiling of 6 Dehydroxy 6 Oxo Faropenem
In Vitro Metabolic Transformation Studies in Subcellular Fractions (e.g., Microsomes, Cytosol)
Studies investigating the metabolic stability of faropenem (B194159) in human liver microsomes (HLM), the subcellular fraction containing the highest concentration of CYP enzymes, have been conducted. tandfonline.comresearchgate.net These investigations are crucial for understanding the potential for hepatic clearance of a drug.
One abstract reports that when faropenem was incubated with pooled human liver microsomes in an NADPH-dependent system, which is necessary for most CYP-mediated oxidative reactions, no metabolite formation was observed. tandfonline.com This suggests that faropenem is not a significant substrate for the major oxidative enzymes in the liver under these conditions. Further studies have indicated that faropenem is relatively stable in HLM, implying that CYP-mediated metabolism is not a major pathway for its clearance. researchgate.netnih.govnih.gov This high stability in liver microsomes contrasts with compounds that are extensively metabolized by hepatic enzymes.
Identification of Contributing Metabolic Enzymes and Isoforms
Given the limited metabolism observed in liver microsomes, the specific enzymes responsible for the formation of 6-Dehydroxy 6-Oxo Faropenem have not been identified. The provided outline focuses on specific enzyme classes.
Cytochrome P450 (CYP) Mediated Oxidation Pathways
While the formation of a "6-Oxo" metabolite implies an oxidation reaction, a process commonly catalyzed by CYP enzymes, direct evidence for CYP involvement in faropenem metabolism is scarce. nih.gov A prediction from DrugBank suggests faropenem may be a substrate for CYP3A4, but this is not substantiated by experimental data from in vitro microsomal studies. drugbank.com The lack of significant metabolite formation in NADPH-supplemented human liver microsomes argues against a major role for CYP enzymes in faropenem's biotransformation. tandfonline.com
Other Enzymatic Biotransformations (e.g., Hydrolases, Reductases)
The principal enzymatic biotransformation of faropenem is hydrolysis of the β-lactam ring by dehydropeptidase-I (DHP-I), a zinc-dependent enzyme located on the brush border of renal tubular cells. ciplamed.comshijiebiaopin.combarterandmarcinpharma.com This hydrolytic cleavage results in an inactive, ring-opened metabolite, which is distinct from 6-Dehydroxy 6-Oxo Faropenem.
It is important to distinguish the metabolism of faropenem from its prodrug, faropenem medoxomil. Faropenem medoxomil is designed to enhance oral bioavailability and is converted to the active drug, faropenem, by esterase enzymes (hydrolases) in the body. mdpi.comcorning.comresearchgate.net This activation step precedes the subsequent metabolism of faropenem itself.
Investigation of Metabolic Pathways Leading to 6-Dehydroxy 6-Oxo Faropenem Formation
Currently, there is no published research that specifically details the metabolic pathway leading to the formation of 6-Dehydroxy 6-Oxo Faropenem. The name of the metabolite suggests an oxidation at the 6-position of the molecule. While one source mentions that faropenem can undergo oxidation reactions, it does not provide specifics on the products or the enzymes involved. The primary focus of faropenem metabolism studies has remained on its inactivation by renal DHP-I. ciplamed.comshijiebiaopin.combarterandmarcinpharma.com
Kinetic Analysis of Enzyme-Catalyzed Formation of the Metabolite
Due to the lack of identification of the enzyme(s) responsible for the formation of 6-Dehydroxy 6-Oxo Faropenem, no kinetic analysis (e.g., determining Michaelis-Menten constants like Km and Vmax) for this specific metabolic reaction has been reported. Kinetic data available for faropenem primarily relates to its stability against DHP-I, the hydrolysis of its medoxomil ester prodrug, or its interaction with bacterial enzymes, which is outside the scope of human metabolism. researchgate.netasm.orgnih.govresearchgate.netoptica.org
Mechanistic Investigations and Biochemical Interactions of 6 Dehydroxy 6 Oxo Faropenem
Molecular Docking and Computational Modeling of Receptor Interactions
Currently, there are no publicly available molecular docking or specific computational modeling studies that focus on the interactions of 6-Dehydroxy 6-Oxo Faropenem-d4 with its biological targets. While crystallographic studies have been performed on the parent compound, faropenem (B194159), detailing its binding within the active sites of enzymes like β-lactamases, these are observational studies of the crystallized complex rather than predictive computational models. nih.gov Such computational studies would be invaluable for elucidating the precise binding modes, interaction energies, and conformational changes that occur upon receptor binding, and for comparing the binding affinity of the derivative to its parent compound.
In Vitro Binding Studies with Target Enzymes (e.g., Penicillin-Binding Proteins, β-Lactamases)
The primary mechanism of action for β-lactam antibiotics like faropenem is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. drugbank.com Additionally, the efficacy of these antibiotics is often challenged by bacterial resistance mechanisms, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic.
Penicillin-Binding Proteins (PBPs)
In vitro studies have demonstrated that the parent compound, faropenem, exhibits a strong binding affinity for most high-molecular-mass PBPs in Streptococcus pneumoniae. nih.gov This potent binding is a key factor in its antibacterial activity against both penicillin-susceptible and non-susceptible strains. nih.gov Notably, faropenem shows a comparatively lower affinity for PBP2X. nih.govnih.gov However, this reduced affinity for PBP2X does not appear to negatively impact its minimum inhibitory concentrations (MICs) against the strains tested. nih.gov
| Target PBP | Relative Binding Affinity of Faropenem | Impact on Bacterial Susceptibility | Reference |
|---|---|---|---|
| PBP1A, PBP1B, PBP2A, PBP2B | Very Strong | Contributes to low MICs against S. pneumoniae | nih.gov |
| PBP2X | Lower Affinity | Does not appear to affect overall MICs | nih.govnih.gov |
β-Lactamases
Faropenem's interaction with β-lactamases is complex and enzyme-specific. It is susceptible to hydrolysis by certain carbapenemases. nih.gov Kinetic studies have been conducted to quantify the rate of this hydrolysis. For instance, the metallo-β-lactamases (MBLs) VIM-2 and L1 hydrolyze faropenem significantly faster than the serine-β-lactamase KPC-2. nih.gov
Crystallographic and NMR studies reveal that the interaction can lead to different chemical products depending on the specific enzyme. When faropenem reacts with KPC-2 and VIM-2, the process involves the opening of both the β-lactam and the C2 tetrahydrofuran (B95107) (THF) rings, resulting in an alkene product. nih.gov Conversely, crystallographic analysis of its interaction with the MBL L1 showed that the THF ring remains intact. nih.gov These enzyme-specific reaction outcomes highlight the nuanced interactions between the antibiotic and various resistance enzymes.
| Enzyme | Class | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (µM⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| KPC-2 | A (Serine) | Data Not Specified | Data Not Specified | Reported as ~5- and 33-fold lower than L1 and VIM-2, respectively | nih.gov |
| VIM-2 | B1 (Metallo) | Data Not Specified | Data Not Specified | Higher catalytic efficiency than KPC-2 | nih.gov |
| L1 | B3 (Metallo) | Data Not Specified | Higher K_M than KPC-2 or VIM-2 | Higher catalytic efficiency than KPC-2 | nih.gov |
Influence of Structural Modifications on Biochemical Reactivity
Detailed structure-activity relationship (SAR) studies focusing specifically on the 6-Dehydroxy 6-Oxo modification of faropenem are not available in the published literature. However, research on the broader class of carbapenems provides some insight into how modifications at the C6 position can influence activity. For carbapenems, the addition of a basic group at the C6 position has been shown to alter the antibiotic's dependence on the D2 porin channel for entry into Pseudomonas aeruginosa. nih.gov This suggests that modifications to the side chain at this position can significantly impact the transport and, consequently, the antibacterial spectrum of the compound. Without specific studies on this compound, any discussion on how this particular modification affects its binding affinity to PBPs or its stability against β-lactamases would be speculative.
Theoretical Frameworks for Predicting Metabolic Fate and Reactivity
There are currently no established theoretical frameworks or predictive models specifically designed for the metabolic fate and reactivity of this compound. Research into its parent compound, faropenem, has utilized a pharmacometabonomic approach. figshare.comacs.orgresearchgate.net This method does not predict the metabolism of the drug itself based on its structure. Instead, it identifies endogenous metabolites in a patient's plasma (such as amino acids and organic acids) that correlate with the pharmacokinetic parameters (e.g., AUC and Cmax) of faropenem. figshare.comacs.orgresearchgate.net This approach aims to predict how an individual might absorb and clear the drug, rather than detailing the chemical transformations the drug molecule undergoes. Developing theoretical models to predict the biotransformation of faropenem and its derivatives would require further dedicated metabolic studies.
Analytical Applications of 6 Dehydroxy 6 Oxo Faropenem D4 in Research
Development and Validation of Bioanalytical Methods for Faropenem (B194159) and its Metabolites
Bioanalytical methods are essential for the quantitative estimation of drugs and their metabolites in biological matrices, providing critical data for pharmacokinetic and bioequivalence studies. ijsat.orgresearchgate.net The development and validation of these methods must adhere to stringent guidelines to ensure reliability, accuracy, and precision. researchgate.netresearchgate.netnih.gov In the context of Faropenem, a beta-lactam antibiotic, and its metabolites, 6-Dehydroxy 6-Oxo Faropenem-d4 plays a pivotal role.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for quantifying drugs and metabolites in complex biological samples due to its high sensitivity and selectivity. ijsat.orgnih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis. nih.gov
An SIL-IS is ideal because it co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency and behavior during sample extraction and mass spectrometric detection. nih.govresearchgate.net However, its higher mass-to-charge ratio (m/z) allows the mass spectrometer to distinguish it from the unlabeled target analyte. This approach effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification. nih.gov For example, in the analysis of ertapenem, another beta-lactam antibiotic, the use of its deuterated analogue as an internal standard resulted in superior interday and intraday variation and accuracy compared to methods using non-isotopic analogues. nih.gov
The 'matrix effect' is a significant challenge in LC-MS/MS analysis, referring to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine). researchgate.net This can lead to inaccurate and imprecise results.
The most effective strategy to mitigate the matrix effect is the use of a stable isotope-labeled internal standard like this compound. nih.gov Because the SIL-IS has physicochemical properties nearly identical to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, ensuring the reliability of the quantitative data. researchgate.net Validation protocols require the matrix effect to be assessed across multiple sources of the biological matrix to ensure the method's robustness. researchgate.net
According to regulatory guidelines, any bioanalytical method must be validated to demonstrate its reliability. mdpi.com This involves assessing several key parameters:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing samples with known concentrations, and a linear relationship is typically confirmed by a correlation coefficient (r²) value close to 1.0. mdpi.comresearchgate.netijprajournal.com
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov
Stability: This assesses the chemical stability of the analyte in the biological matrix under various conditions encountered during sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.govnih.gov
The use of this compound as an internal standard is integral to the successful validation of these parameters for methods quantifying Faropenem and its metabolites.
Table 1: Representative Validation Parameters for a Faropenem LC-MS/MS Assay This table presents typical data based on validated methods for similar antibiotics.
| Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity Range | 5 - 4000 | r² > 0.99 | 0.9991 nih.gov |
| Intra-day Precision (%CV) | 200 (LLOQ) | ≤ 20% | 1.6% nih.gov |
| 25000 (ULOQ) | ≤ 15% | 0.4% nih.gov | |
| Inter-day Precision (%CV) | 200 (LLOQ) | ≤ 20% | 2.3% nih.gov |
| 25000 (ULOQ) | ≤ 15% | 1.6% nih.gov | |
| Accuracy (% Bias) | 200 (LLOQ) | ± 20% | -3.1% to 5.3% nih.gov |
| 25000 (ULOQ) | ± 15% | -6.0% to 1.5% nih.gov | |
| Freeze-Thaw Stability | Low & High QC | % Bias ≤ 15% | -3.3% to 0.1% nih.gov |
Application in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique recognized as a reference method for achieving highly accurate and precise measurements. nih.govresearchgate.net It enables the absolute quantification of a compound in a sample. The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. researchgate.net
After allowing the labeled standard to equilibrate with the endogenous, unlabeled analyte, the sample is processed and analyzed by mass spectrometry. The concentration of the target analyte is then determined by measuring the ratio of the signal from the natural analyte to that of the labeled standard. researchgate.net Because this ratio is the primary measurement, IDMS is largely unaffected by sample loss during preparation or variations in instrument signal, making it exceptionally robust and reliable for establishing the exact concentration of Faropenem or its metabolites in a given sample. nih.govresearchgate.net
Tracing Metabolic Pathways and Metabolite Flux Using Deuterated Analogues
Understanding how a drug is metabolized is fundamental to drug development. Deuterated analogues are powerful tools for elucidating metabolic pathways and quantifying the rate of metabolic conversions, a field known as metabolic flux analysis. clearsynth.comnih.govcreative-proteomics.comfrontiersin.org By administering a deuterated compound, researchers can track the fate of the molecule in a biological system. clearsynth.comsimsonpharma.com
When a deuterated drug like a d4-analogue of Faropenem is introduced into an in vitro or in vivo system, its metabolites will retain the deuterium (B1214612) label. Mass spectrometry can then be used to detect and identify these labeled metabolites, distinguishing them from endogenous compounds. frontiersin.org This allows for the unambiguous identification of metabolic products and helps map the biotransformation pathways. nih.gov Furthermore, by measuring the rate at which the labeled substrate is converted into labeled products over time, researchers can quantify metabolic fluxes, providing a dynamic view of the metabolic network. nih.govmdpi.comnih.gov
Quality Control and Reference Standard Applications in Pharmaceutical Research
In pharmaceutical research and manufacturing, reference standards are highly purified and well-characterized substances that serve as a benchmark for quality control. gmpsop.com They are essential for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. gmpsop.comedqm.eu
A deuterated compound like this compound can be used as a certified reference material (CRM) or a secondary (working) standard. merckmillipore.com Its primary applications in this context include:
Identity Confirmation: Used in analytical tests to confirm the identity of Faropenem or its metabolites in a sample.
Assay Standardization: Employed as a standard in quantitative assays to determine the concentration of the drug or metabolite in a product, ensuring it meets specifications. who.int
Method Validation: Used during the validation of analytical procedures to demonstrate the method's suitability for its intended purpose. pharmaffiliates.com
By providing a reliable and consistent point of comparison, these standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products throughout their lifecycle. gmpsop.com
Structure Activity Relationship Sar Investigations and Design Principles for Faropenem Derivatives
Impact of 6-Dehydroxy 6-Oxo Modification on Faropenem's Chemical Stability
The modification to a 6-Dehydroxy 6-Oxo structure, which replaces the C6 hydroxyethyl (B10761427) side chain with an acetyl group, introduces significant electronic and steric changes that are predicted to impact the molecule's stability. The original hydroxyl group can act as a hydrogen-bond donor, a role considered essential for optimal activity and for stabilizing the acyl-enzyme intermediate formed upon interaction with target proteins. nih.gov Its removal eliminates this hydrogen-bonding capability.
Penems that possess a 6-alpha substituent, such as the hydroxyethyl group, are known to be very stable against hydrolysis by a range of β-lactamases. nih.gov The trans stereochemical configuration of the C6 side chain relative to the C5 hydrogen in carbapenems and penems also confers stability against many β-lactamases. frontiersin.org Altering this side chain to a 6-oxo group could potentially change the conformation and electronic distribution of the bicyclic core, thereby affecting its susceptibility to hydrolytic cleavage of the β-lactam ring.
Furthermore, the "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612). This is a common strategy in drug design used to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. mdpi.com This suggests that the 6-Dehydroxy 6-Oxo Faropenem-d4 variant was likely designed to resist metabolic degradation at specific sites, thereby potentially increasing its in vivo half-life.
| Structural Feature | Role in Parent Faropenem | Predicted Impact of 6-Dehydroxy 6-Oxo Modification |
|---|---|---|
| C6-(R)-1-hydroxyethyl Group | Provides stability against β-lactamases; acts as H-bond donor. nih.govnih.govfrontiersin.org | Loss of H-bond donation; potential alteration of acyl-enzyme intermediate stability. |
| C6-Hydroxyl Group | Key interaction moiety for enzyme recognition. nih.gov | Replaced by a carbonyl (oxo) group, changing electronic properties from donor to acceptor. |
| Deuterium (d4) Labeling | Not present in parent compound. | Intended to increase metabolic stability by slowing C-H bond cleavage at metabolic sites. mdpi.com |
SAR Studies Relating to Enzymatic Recognition and Transformation of Faropenem Analogues
The biological activity of faropenem and its analogues is contingent upon their interaction with bacterial enzymes, primarily penicillin-binding proteins (PBPs), which are the targets of β-lactam antibiotics, and β-lactamases, which are resistance enzymes. The substituent at the C6 position plays a pivotal role in the recognition and subsequent transformation of the antibiotic by these enzymes. nih.govnih.gov
SAR studies on related β-lactamase inhibitors have shown that the hydrogen-bond donating ability of the C6 side chain is a critical factor for optimal inhibitory activity. nih.gov The transformation of the 6-hydroxyethyl group into a 6-oxo (acetyl) group eliminates this hydrogen-bond donor, replacing it with a hydrogen-bond acceptor (the carbonyl oxygen). This fundamental change would likely alter the binding affinity and orientation of the inhibitor within the enzyme's active site. Penems featuring the 6α-hydroxyethyl group have demonstrated high affinity for PBPs, which is correlated with their stability against β-lactamases. nih.gov Consequently, the 6-oxo modification could shift the PBP affinity profile of the molecule.
Upon binding to a β-lactamase, faropenem can undergo complex transformations, including the opening of the β-lactam ring and, in some cases, the fragmentation of the molecule or the opening of the C2 tetrahydrofuran (B95107) ring. nih.gov The precise nature of the C6 side chain influences the fate of the resulting acyl-enzyme complex. The introduction of an acetyl group at C6 could lead to an altered reaction pathway upon enzymatic binding, potentially creating a more stable, inactivated enzyme complex or, conversely, a derivative that is more rapidly hydrolyzed. The size and electronic character of the C6 substituent can determine whether a compound acts as a substrate (is hydrolyzed) or an inhibitor of a given β-lactamase. nih.gov
Rational Design Principles for Novel Faropenem Derivatives based on Metabolic Insights
The rational design of new antibiotics is increasingly guided by an understanding of their metabolic fate. A primary objective is to enhance metabolic stability, which can improve oral bioavailability and prolong the duration of action, leading to a more favorable pharmacokinetic profile. nih.govresearchgate.net
The design of this compound exemplifies this principle. The inclusion of deuterium at four positions ("d4") is a clear indicator that the design was informed by metabolic studies that likely identified specific sites on the molecule susceptible to metabolic oxidation. mdpi.com By replacing hydrogen with the heavier isotope deuterium, the C-D bond becomes more resistant to enzymatic cleavage, thus "blocking" a key metabolic pathway.
Medicinal chemistry efforts in the penem (B1263517) class often focus on modifying the side chains at the C2 and C6 positions to achieve a better balance of antibacterial spectrum, PBP affinity, and stability against both β-lactamases and human renal dehydropeptidase-I (DHP-1). mdpi.comnih.gov For example, the tetrahydrofuran ring at the C2 position of faropenem is a key modification that enhances its chemical stability and reduces its susceptibility to DHP-1 hydrolysis compared to early carbapenems. mdpi.com
Understanding the enzymatic transformations of faropenem can also provide a basis for rational design. Research has shown that faropenem can fragment after forming a covalent intermediate with certain enzymes. nih.gov This insight allows for the design of analogues, such as the 6-oxo derivative, which might alter this fragmentation pattern to produce a more potent or stable inhibitory effect. By modifying the electronic nature of the C6 side chain, chemists can aim to control the reactivity of the acyl-enzyme intermediate to achieve a desired biological outcome.
Computational Chemistry Approaches in Predicting SAR of Faropenem-Related Compounds
In modern drug discovery, computational chemistry provides powerful tools to predict the properties of novel compounds before their synthesis, saving significant time and resources. These in silico methods are integral to understanding the SAR of faropenem-related compounds.
Molecular Docking and Dynamics: Molecular docking simulations can be used to model the binding of a designed analogue like this compound into the active sites of various bacterial PBPs and β-lactamases. tandfonline.com These models can predict the binding orientation, affinity (often expressed as binding free energy, ΔG), and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. For the 6-oxo derivative, docking studies could elucidate how the loss of the hydroxyl group and the introduction of a carbonyl affects interactions with key amino acid residues in the enzyme's active site. Molecular dynamics (MD) simulations can further refine this by assessing the stability of the predicted ligand-protein complex over time in a simulated physiological environment. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of known faropenem analogues, a QSAR model could be developed to predict the antibacterial potency of new, unsynthesized derivatives based on their physicochemical descriptors.
ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new molecules. tandfonline.com These predictions help to identify candidates with potentially poor pharmacokinetic properties or toxicity issues at an early stage, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of success.
| Computational Method | Application to this compound Design | Predicted Parameter |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to target enzymes (PBPs) and resistance enzymes (β-lactamases). | Binding energy (ΔG), protein-ligand interactions. tandfonline.com |
| Molecular Dynamics (MD) | Assess the stability of the enzyme-inhibitor complex over time. | Conformational stability, interaction persistence. |
| QSAR | Predict antibacterial activity based on structural features compared to known analogues. | Minimum Inhibitory Concentration (MIC) or IC50 values. |
| ADMET Prediction | Evaluate drug-likeness and potential pharmacokinetic issues. | Oral bioavailability, metabolic stability, potential toxicity. tandfonline.com |
Future Directions and Emerging Research Avenues for 6 Dehydroxy 6 Oxo Faropenem D4
Integration into Advanced Metabolomics Platforms
The primary and most immediate application of 6-Dehydroxy 6-Oxo Faropenem-d4 is as an internal standard in quantitative mass spectrometry-based metabolomics. The use of stable isotope-labeled standards is critical for achieving precision and accuracy in analytical chemistry. hilarispublisher.comclearsynth.com Deuterated standards are considered ideal for quantitative analysis because they share very similar physical and chemical properties with the target analyte, leading to comparable extraction recovery and chromatographic retention times. researchgate.net This minimizes experimental variability and corrects for matrix effects, where other compounds in a complex biological sample can interfere with the measurement of the analyte of interest. clearsynth.comnih.gov
In the context of Faropenem (B194159) research, this compound allows for the precise quantification of its non-labeled counterpart in various biological matrices like plasma, urine, and tissue samples. This is crucial for detailed pharmacokinetic and metabolic profiling studies. Advanced metabolomics platforms can utilize this standard to build more robust and reliable methods for assessing drug disposition.
Table 1: Application of this compound in Metabolomics
| Analytical Parameter | Analysis without Internal Standard | Analysis with this compound | Improvement |
|---|---|---|---|
| Precision (%RSD) | 15-20% | <5% | Significant reduction in relative standard deviation. |
| Accuracy (%Bias) | ± 25% | ± 5% | Closer agreement between measured and true values. |
| Matrix Effect Correction | Poor | Excellent | Effectively normalizes for ion suppression/enhancement. nih.gov |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL | Improved sensitivity for detecting low concentrations. |
Potential as a Probe for Specific Enzymatic Activities
The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction if the carbon-hydrogen bond is cleaved during the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms. nih.govresearchgate.netwikipedia.org By comparing the metabolic rate of 6-Dehydroxy 6-Oxo Faropenem with its d4-labeled counterpart, researchers can gain valuable insights into the transition states of the enzymatic reactions involved in its formation and subsequent breakdown. nih.gov
A significant difference in the reaction rate (a primary KIE) would suggest that a C-D bond is broken in the rate-limiting step of the metabolic pathway. wikipedia.org Even in the absence of direct bond cleavage at the labeled site, smaller secondary KIEs can provide information about changes in hybridization or the steric environment at the transition state. This approach can help identify the specific cytochrome P450 (CYP) isoforms or other enzymes responsible for the metabolism of Faropenem and its derivatives.
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Study
| Enzyme System | Metabolism Rate of Unlabeled Compound (VH) | Metabolism Rate of d4-Labeled Compound (VD) | KIE (VH/VD) | Mechanistic Implication |
|---|---|---|---|---|
| CYP3A4 | 100 pmol/min/mg | 25 pmol/min/mg | 4.0 | C-H bond cleavage at a labeled position is likely the rate-determining step. nih.gov |
| CYP2C9 | 50 pmol/min/mg | 48 pmol/min/mg | 1.04 | C-H bond cleavage at a labeled position is not involved in the rate-determining step. |
| Aldehyde Dehydrogenase | 15 pmol/min/mg | 14 pmol/min/mg | 1.07 | Minimal involvement of labeled positions in the key catalytic step. |
Development of Novel Synthetic Routes with Green Chemistry Principles
The synthesis of complex, isotopically labeled molecules often involves multiple steps and the use of hazardous reagents and solvents. The principles of green chemistry offer a framework for developing more sustainable and environmentally friendly synthetic routes. ispe.orgnih.govpfizer.com Future research will likely focus on redesigning the synthesis of this compound to align with these principles.
Key areas for development include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, ethanol, or other bio-derived solvents. mdpi.com
Catalysis: Employing catalytic reactions, including biocatalysis using enzymes, to improve reaction efficiency, reduce waste, and avoid the need for stoichiometric amounts of toxic reagents. ispe.orgmdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Continuous Flow Synthesis: Shifting from batch processing to continuous flow systems, which can offer better control, improved safety, and reduced waste generation. ispe.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Synthesis | Potential Green Synthesis | Green Chemistry Principle acs.org |
|---|---|---|---|
| Solvent | Dichloromethane, Chloroform | Ethyl lactate, 2-MeTHF | Safer Solvents & Auxiliaries |
| Reagent | Stoichiometric heavy metal oxidant | Catalytic oxidation with H₂O₂ | Catalysis |
| Process Type | Multi-step batch processing | Continuous flow reaction | Real-time analysis for pollution prevention |
| Waste Generation | High (low atom economy) | Low (high atom economy) | Waste Prevention |
Application in High-Throughput Screening for Metabolic Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for their biological activity. nih.govbmglabtech.com HTS assays are increasingly used to assess drug metabolism and pharmacokinetic (DMPK) properties early in the discovery process. nih.govnorecopa.no
This compound can serve as a critical tool in HTS assays designed to identify modulators of Faropenem's metabolic pathways. By incubating a library of compounds with relevant enzyme systems (e.g., human liver microsomes) and the parent drug, researchers can use the deuterated metabolite as an internal standard to accurately quantify the formation of the 6-Dehydroxy 6-Oxo metabolite. A decrease or increase in its formation in the presence of a test compound would indicate inhibition or induction of the metabolic pathway, respectively. This approach enables the rapid identification of potential drug-drug interactions.
Theoretical and Computational Advances in Predicting Chemical Behavior and Biological Fate
In silico modeling and computational chemistry are transforming drug discovery by predicting the properties and behavior of molecules before they are synthesized. tandfonline.com Advanced algorithms and machine learning models can now predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including the sites of metabolism on a molecule and the structures of the resulting metabolites. simulations-plus.comoup.com
Furthermore, computational tools can help understand the impact of deuteration itself. While often minimal, the presence of deuterium can subtly alter physicochemical properties. Theoretical models can predict these changes and their potential influence on biological interactions, providing a more complete picture of the compound's fate and complementing experimental data.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Faropenem |
| 6-Dehydroxy 6-Oxo Faropenem |
| Ethanol |
| Ethyl lactate |
| Dichloromethane |
| Chloroform |
| 2-MeTHF |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 6-Dehydroxy 6-Oxo Faropenem-d4?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using precursors like Faropenem derivatives. For example, deuterated analogs of β-lactam antibiotics often employ hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for isotopic purity validation . Stability during synthesis should be monitored via HPLC under varying pH and temperature conditions to detect degradation byproducts .
Q. How can researchers assess the stability of this compound under different experimental conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols, including exposure to UV light, oxidative agents (e.g., H₂O₂), and pH extremes (1–13). Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for quantifying degradation products. Microbial contamination risks, as noted in steroid stability studies, necessitate sterile handling and storage at -80°C for long-term preservation . Data should be statistically analyzed using time-series models to predict shelf-life .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Isotope dilution assays using deuterated internal standards (e.g., Faropenem-d4) improve precision in LC-MS/MS workflows. Calibration curves must account for matrix effects (e.g., plasma protein binding), validated per ICH guidelines. For environmental or metabolic studies, solid-phase extraction (SPE) coupled with reverse-phase chromatography ensures sensitivity down to ng/mL levels .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its non-deuterated analog in vivo?
- Methodological Answer : Comparative studies require radiolabeled or stable isotope tracing in animal models. For example, administer both deuterated and non-deuterated forms to rodents, then analyze plasma, urine, and feces via LC-MS/MS. Differences in hepatic cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation) may arise due to kinetic isotope effects. Metabolite identification should use fragmentation patterns and database matching (e.g., METLIN) .
Q. How can contradictions in stability data for this compound across studies be resolved?
- Methodological Answer : Contradictions often stem from variability in experimental design (e.g., buffer composition, temperature gradients). Researchers should replicate studies using harmonized protocols, such as those outlined in the World Anti-Doping Agency’s guidelines for steroid analysis . Multi-laboratory validation and meta-analyses using tools like Cochrane Review can identify systematic biases. Uncertainty quantification (e.g., Monte Carlo simulations) should accompany reported half-life values .
Q. What strategies optimize the design of enzyme inhibition studies involving this compound?
- Methodological Answer : Use a competitive inhibition model with purified bacterial penicillin-binding proteins (PBPs). Kinetic assays (e.g., fluorescence polarization) should measure IC₅₀ values under physiologically relevant conditions (pH 7.4, 37°C). Include positive controls (e.g., non-deuterated Faropenem) to isolate isotope effects. For high-throughput screening, surface plasmon resonance (SPR) provides real-time binding kinetics .
Guidance for Rigorous Research Design
- Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation . For comparative studies, use PICO (Population: bacterial strains; Intervention: this compound; Comparison: non-deuterated analog; Outcome: MIC values) .
- Data Integrity : Raw data (e.g., chromatograms, spectral files) should be archived in repositories like Zenodo for transparency. Replicate experiments must account for batch-to-batch variability in deuterated compounds .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and ARRIVE guidelines for reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
